molecular formula C12H15NO4 B2801884 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran CAS No. 18483-99-3

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

Cat. No. B2801884
Key on ui cas rn: 18483-99-3
M. Wt: 237.255
InChI Key: RZXKNTZXSUCTFP-UHFFFAOYSA-N
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Patent
US06150373

Procedure details

A solution of 5.9 g (38.7 mmol) of 4-nitrobenzyl alcohol, 17.6 ml(193.5 mmol) of 3,4-dihydro-2H-pyran and 500 mg (2.6 mmol) of p-toluene sulfonic acid monohydrate in 200 ml of dichloromethane was stirred at room temperature for 4 hours. The reaction mixture was evaporated and the residue purified by flash chromatography on silica gel, using 1:4 ethyl acetate/hexane as eluent. Product containing fractions were combined and evaporated to give 8.52 g (93%) of 2-(4-nitrobenzyloxy)-tetrahydropyran as a pale yellow oil.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1>ClCCl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][O:9][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Name
Quantity
17.6 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC2OCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.52 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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